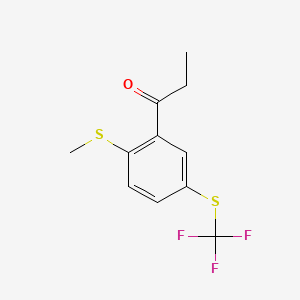

1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one

Description

1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one is a propanone derivative featuring a phenyl ring substituted with methylthio (-SMe) and trifluoromethylthio (-SCF₃) groups at the 2- and 5-positions, respectively. The trifluoromethylthio group is strongly electron-withdrawing due to the inductive effects of fluorine, while the methylthio group exhibits moderate electron-donating properties.

Properties

Molecular Formula |

C11H11F3OS2 |

|---|---|

Molecular Weight |

280.3 g/mol |

IUPAC Name |

1-[2-methylsulfanyl-5-(trifluoromethylsulfanyl)phenyl]propan-1-one |

InChI |

InChI=1S/C11H11F3OS2/c1-3-9(15)8-6-7(17-11(12,13)14)4-5-10(8)16-2/h4-6H,3H2,1-2H3 |

InChI Key |

YTZQLDLDDIFSPA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)SC(F)(F)F)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(methylthio)phenyl derivatives and trifluoromethylthiolating agents.

Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or toluene, along with catalysts such as palladium or copper complexes.

Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methylthio and trifluoromethylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dichloromethane, toluene, ethanol.

Major Products Formed

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols.

Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of sulfur-containing groups is beneficial.

Industry: It is used in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are primarily mediated through:

Molecular Targets: Enzymes and receptors that interact with sulfur-containing groups.

Pathways: Modulation of oxidative stress pathways, inhibition of specific enzymes involved in disease progression.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The electronic profile of propan-1-one derivatives is heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Key Observations :

Physical and Spectral Properties

- Melting Points :

- ¹H NMR Trends :

Reactivity and Stability

- Oxidative Stability : The -SCF₃ group is less prone to oxidation than -SMe or -SH, enhancing the compound’s stability under aerobic conditions .

- Nucleophilic Reactivity : The electron-deficient aryl ring in the target compound may favor electrophilic aromatic substitution at the 4-position, contrasting with electron-rich systems like chalcones .

Biological Activity

1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with a unique structure that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H11F3OS2

- Molecular Weight : 280.3 g/mol

- IUPAC Name : 1-[2-methylsulfanyl-5-(trifluoromethylsulfanyl)phenyl]propan-2-one

- Key Functional Groups : Methylthio and trifluoromethylthio groups enhance the compound's lipophilicity, potentially improving its cellular uptake and efficacy in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. The compound interacts with various molecular targets, modulating their activity and influencing cellular pathways.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial effects against several pathogens. The presence of sulfur-containing groups is hypothesized to play a role in its mechanism of action, potentially by disrupting microbial cell membranes or inhibiting key metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. Notably, it has shown significant cytotoxicity against cancer cell lines, including pancreatic adenocarcinoma (BxPC-3) and epithelioid pancreatic carcinoma (Panc-1). The reported IC50 values are as follows:

| Cell Line | IC50 (µM) |

|---|---|

| BxPC-3 | 0.051 |

| Panc-1 | 0.066 |

| WI38 (normal fibroblast) | 0.36 |

These results indicate a selective cytotoxic effect on cancer cells compared to normal cells, suggesting potential therapeutic applications in oncology .

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and microbial metabolism, thereby reducing cell viability.

- Oxidative Stress Modulation : It could modulate oxidative stress pathways, leading to increased apoptosis in cancer cells.

- DNA Intercalation : Similar compounds have demonstrated the ability to intercalate DNA, disrupting replication and transcription processes .

Case Studies

Several studies have focused on the biological activity of related compounds with similar structures:

- Study on Quinobenzothiazine Derivatives :

- Antimicrobial Efficacy Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.